N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
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Overview
Description
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN6O2S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is 440.0822227 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Enzyme Inhibition : N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has been evaluated for its inhibitory activity against specific enzymes. For instance, it shows promise as a potent anti-urease inhibitor .
- Single-Crystal XRD Analysis : The compound’s crystal structure has been studied using single-crystal X-ray diffraction (XRD). This technique provides valuable insights into its molecular arrangement and bonding patterns .
- Benzyl Phenyl Ketone Derivatives : N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide serves as a precursor in the synthesis of benzyl phenyl ketone derivatives. These derivatives exhibit antibacterial, antiproliferative, and 5-lipoxygenase (5-hLOX) inhibitory properties.
- Photosynthesis Interference : Studies suggest that related compounds interfere with photosynthesis. Investigating the mode of action of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide could provide insights into its herbicidal effects .
- Oxazine Derivatives : The compound’s oxazine skeleton—a six-membered heterocyclic ring containing oxygen and nitrogen—offers chemical versatility. Researchers explore its properties due to its relative simplicity and potential as a source of bioactive compounds .
Medicinal Chemistry and Drug Discovery
Materials Science and Crystallography
Pharmaceutical Synthesis
Herbicide Research
Heterocyclic Chemistry
Structural Characterization
Mechanism of Action
Target of Action
Similar compounds have been shown to interfere with photosynthesis . More research is needed to identify the specific targets of this compound.
Mode of Action
It has been suggested that similar compounds interfere with photosynthesis . This interference could result in the inhibition of carbon dioxide fixation in plants, leading to their death .
Biochemical Pathways
This would disrupt the plant’s ability to convert carbon dioxide into glucose, affecting its growth and survival .
Result of Action
It can be inferred from similar compounds that its action could lead to the death of plants by disrupting their ability to photosynthesize .
properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-11-4-7-14(10-16(11)21)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-8-15(29-3)9-6-13/h4-10H,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZAAXKLXKVYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide |
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